

A Technical Guide to Fluor 594 Dyes in Advanced Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG-Fluor 594, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the essential characteristics and applications of Fluor 594 dyes, with a primary focus on the widely utilized Alexa Fluor™ 594, in the context of advanced fluorescence microscopy. It provides a comprehensive overview of the dye's spectral properties, practical applications, and detailed protocols for its use in immunofluorescence, protein labeling, and super-resolution microscopy.

Core Characteristics of Fluor 594 Dyes

Fluor 594 dyes are bright, red-fluorescent dyes that have become indispensable tools in cellular and molecular biology research. Their robust photostability and high quantum yield make them particularly well-suited for a range of demanding microscopy applications.^[1] The quantitative characteristics of Alexa Fluor™ 594, a prominent member of this dye family, are summarized below.

Property	Value	Reference
Excitation Maximum	590 nm	[2] [3] [4]
Emission Maximum	617 nm	[2] [3] [4]
Molar Extinction Coefficient	92,000 cm ⁻¹ M ⁻¹	
Quantum Yield	0.66	[3]
Recommended Laser Lines	561 nm or 594 nm	[1]
Common Filter Set	630/69 nm	

Alexa Fluor™ 594 is known for its exceptional brightness and photostability, allowing for longer exposure times and the capture of high-quality images with a strong signal-to-noise ratio.[\[1\]](#) Furthermore, its fluorescence is stable over a wide pH range (pH 4-10), making it a reliable probe in various biological buffers and cellular environments.[\[5\]](#)

Experimental Protocols

Immunofluorescence Staining with Alexa Fluor™ 594

This protocol outlines the indirect immunofluorescence staining of cultured cells using a primary antibody and an Alexa Fluor™ 594-conjugated secondary antibody.

Materials:

- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
- Primary Antibody (specific to the target antigen)

- Alexa Fluor™ 594-conjugated Secondary Antibody (specific to the host species of the primary antibody)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Methodology:

- Cell Preparation:
 - Rinse cells grown on coverslips twice with PBS.
- Fixation:
 - Incubate coverslips in 4% paraformaldehyde for 10-15 minutes at room temperature.
 - Wash the coverslips three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
 - Incubate coverslips in Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the coverslips three times with PBS for 5 minutes each.
- Blocking:
 - Incubate coverslips in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
 - Wash the coverslips three times with PBS for 5 minutes each.

- Secondary Antibody Incubation:
 - Dilute the Alexa Fluor™ 594-conjugated secondary antibody in Blocking Buffer. A common dilution is 1:1000.[6]
 - Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6]
 - From this point on, all steps should be performed in the dark to prevent photobleaching.
 - Wash the coverslips three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - Incubate coverslips with a nuclear counterstain like DAPI for 5 minutes.
 - Rinse briefly with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:
 - Visualize the sample using a fluorescence microscope equipped with appropriate filters for Alexa Fluor™ 594 (Excitation: ~590 nm, Emission: ~615 nm).



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Immunofluorescence Staining Workflow.

Protein Labeling with Alexa Fluor™ 594 Succinimidyl Ester

This protocol describes the covalent labeling of a purified protein with an amine-reactive Alexa Fluor™ 594 succinimidyl ester (SE).

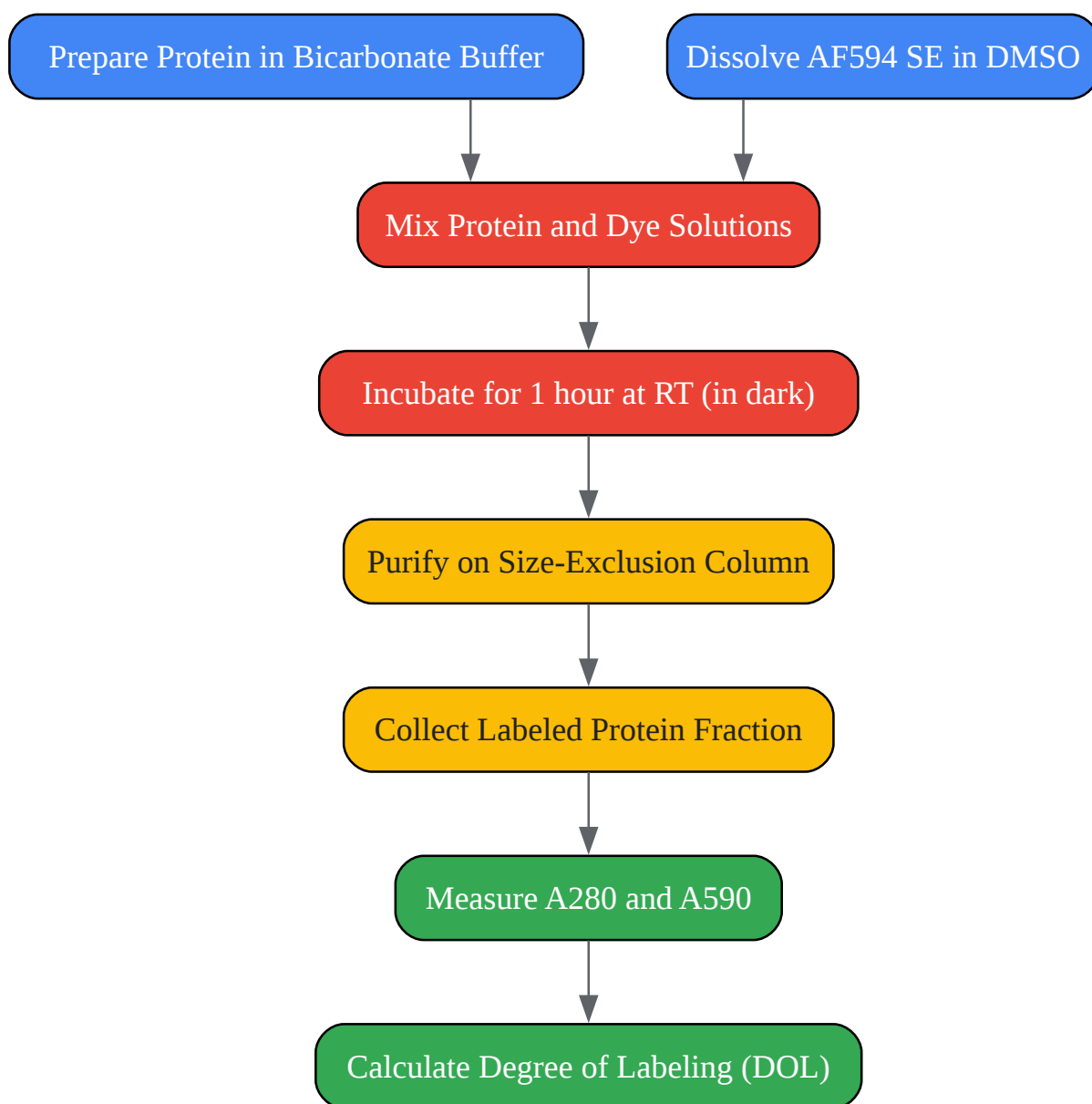
Materials:

- Purified Protein (free of amine-containing buffers like Tris)
- Alexa Fluor™ 594 Succinimidyl Ester
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification Column (e.g., Sephadex G-25)
- Elution Buffer (e.g., PBS)

Methodology:

- Prepare Protein Solution:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
- Prepare Dye Stock Solution:
 - Allow the vial of Alexa Fluor™ 594 SE to warm to room temperature.
 - Dissolve the dye in DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 20:1).
 - While gently stirring, add the dye stock solution to the protein solution.

- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the Elution Buffer.
 - Collect the fractions containing the labeled protein, which will be the first colored band to elute.
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 590 nm (A_{590}).
 - Calculate the protein concentration using the following formula: Protein Concentration (M) = $[A_{280} - (A_{590} \times 0.53)] / \epsilon_{\text{protein}}$ (where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm and 0.53 is the correction factor for the dye's absorbance at 280 nm).
 - Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = $A_{590} / \epsilon_{\text{dye}}$ (where ϵ_{dye} is the molar extinction coefficient of Alexa Fluor™ 594, which is $92,000 \text{ cm}^{-1}\text{M}^{-1}$).
 - Calculate the DOL: $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$



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Protein Labeling Workflow.

Super-Resolution Microscopy: STED with Alexa Fluor™ 594

Alexa Fluor™ 594 is a suitable fluorophore for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.

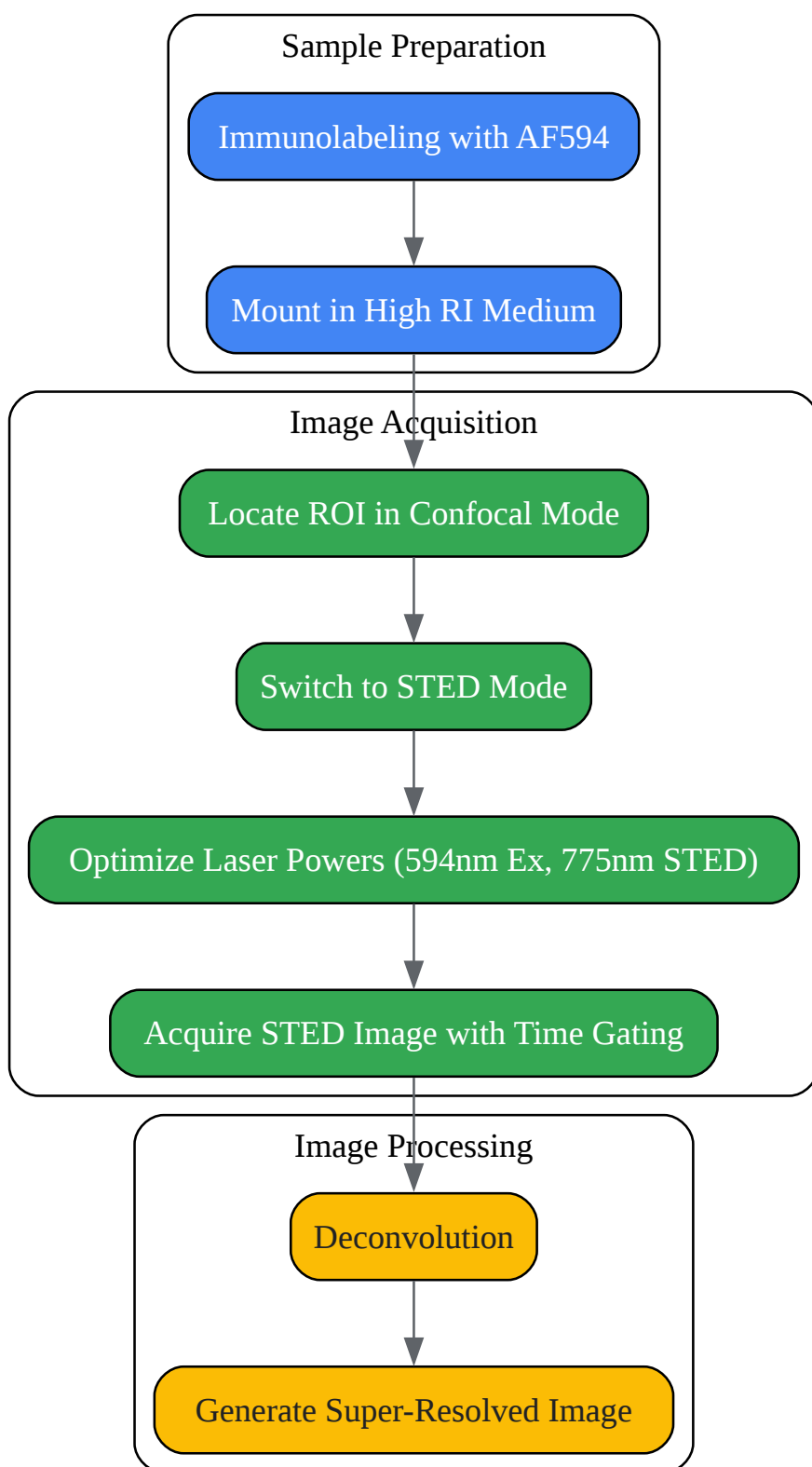
Key Considerations for STED with Alexa Fluor™ 594:

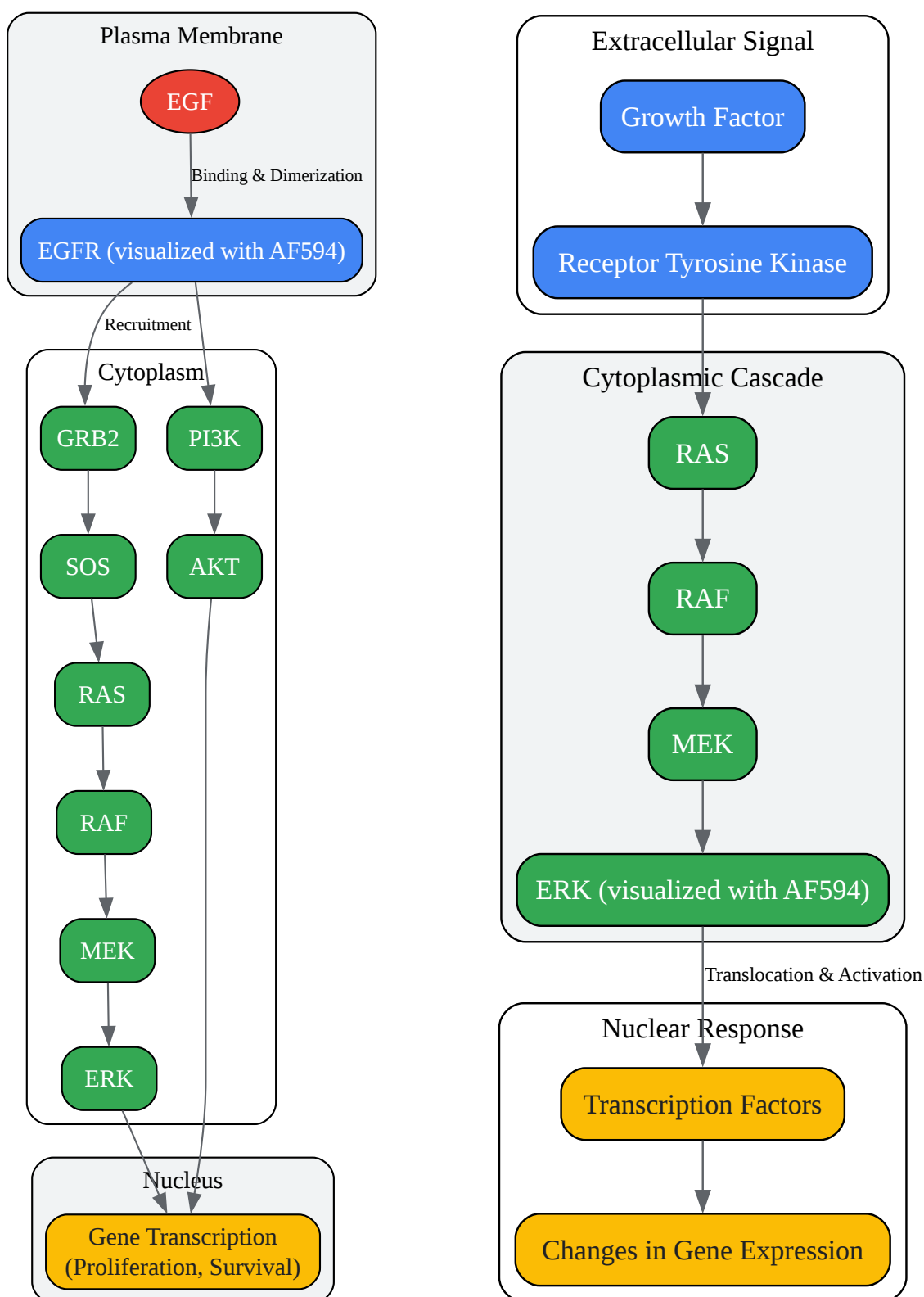
- **Depletion Laser:** A 775 nm depletion laser is commonly used for Alexa Fluor™ 594.[3]
- **Excitation Laser:** A 594 nm laser is used for excitation.[3]
- **Mounting Medium:** The choice of mounting medium is critical for STED. Commercially available antifade mounting media with a high refractive index (e.g., ~1.47) are recommended.
- **Labeling Density:** A high density of fluorophores on the target structure is crucial for achieving high-resolution STED images.

Experimental Workflow:

- **Sample Preparation:** Prepare the sample using the immunofluorescence protocol described above, ensuring optimal labeling with Alexa Fluor™ 594.
- **Microscope Setup:**
 - Use a STED microscope equipped with a 594 nm excitation laser and a 775 nm depletion laser.
 - Select the appropriate objective lens (typically a high numerical aperture oil immersion objective).
- **Image Acquisition:**
 - Locate the region of interest using conventional confocal microscopy mode.
 - Switch to STED mode.
 - Optimize the power of the excitation and depletion lasers to achieve the best balance between resolution enhancement and photobleaching.
 - Acquire the STED image. The time gating of the detector can be adjusted (e.g., 0.3–7 ns) to further improve resolution by filtering out scattered and re-excited photons.[3]

- Image Processing: Process the raw STED images using appropriate deconvolution algorithms to generate the final super-resolved image.





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- To cite this document: BenchChem. [A Technical Guide to Fluor 594 Dyes in Advanced Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15622419#fluor-594-dye-characteristics-for-microscopy\]](https://www.benchchem.com/product/b15622419#fluor-594-dye-characteristics-for-microscopy)

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